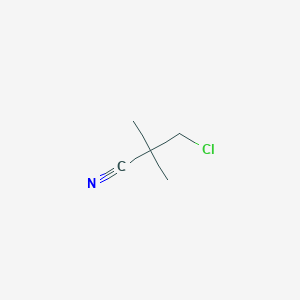![molecular formula C20H21ClN4OS B2813083 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea CAS No. 1797574-62-9](/img/structure/B2813083.png)
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole ring, a piperidine moiety, and a urea linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the piperidine moiety. The final step involves the formation of the urea linkage through a reaction with 2-chlorophenyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently. Scale-up processes often require rigorous testing to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The benzo[d]thiazole ring can bind to enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The urea linkage plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with biological molecules.
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-yl)piperidine: Lacks the urea linkage and 2-chlorophenyl group, making it less versatile.
3-(2-Chlorophenyl)urea: Does not contain the benzo[d]thiazole or piperidine moieties, limiting its applications.
Benzo[d]thiazole derivatives: Often used in similar applications but may differ in their specific interactions and efficacy.
Uniqueness: 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea stands out due to its combined structural features, which provide a unique set of chemical and biological properties. This makes it a valuable compound for a wide range of research and industrial applications.
Properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c21-15-5-1-2-6-16(15)23-19(26)22-13-14-9-11-25(12-10-14)20-24-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSQZLBBKIYGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1-[3-(thiophen-2-yl)-4H-indeno[1,2-c]pyrazol-1-yl]propan-1-one](/img/structure/B2813005.png)


![N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2813008.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2813009.png)


![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)




